2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the CAS Number: 1093416-51-3 . It has a molecular weight of 168.2 and its IUPAC name is 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, has been the subject of various studies . Several methods have been proposed, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane , one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride , and the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates .Molecular Structure Analysis
The InChI code for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is 1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid are not detailed in the search results, pyrazole derivatives are known to participate in various chemical reactions . These include acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines , Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones , and regioselective synthesis from the reaction of diarylhydrazones and vicinal diols .Physical And Chemical Properties Analysis
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a powder that is stored at room temperature .Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, including “2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid”, have been found to exhibit potent antileishmanial activities . Leishmaniasis is a communicable, devastating, and neglected tropical disease affecting more than 500 million people worldwide . The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate . The result revealed that compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
In addition to their antileishmanial properties, pyrazole-bearing compounds also show promising antimalarial activities . Malaria is another communicable disease that poses a significant global health risk, with nearly half of the global population at risk of contracting malaria infection . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Drug Synthesis
The “2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid” can be used in the synthesis of other drugs . The structures of these synthesized drugs were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNHRSWYGFKKBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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